(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a structurally complex molecule featuring a piperidine core substituted with a furan-containing thioether moiety and a 4-(morpholinosulfonyl)phenyl group. The compound combines a heterocyclic piperidine scaffold with a sulfonamide-linked morpholine ring, which is known to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-22(23-9-7-18(8-10-23)16-30-17-20-2-1-13-29-20)19-3-5-21(6-4-19)31(26,27)24-11-14-28-15-12-24/h1-6,13,18H,7-12,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZSYULZKHXVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 365.5 g/mol. The structure features a piperidine ring, a furan moiety, and a morpholinyl sulfonyl group, which contribute to its biological activity.
Biological Activity
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities. The following are key areas where this compound has shown potential:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Anticancer Activity :
- Enzyme Inhibition :
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. These methods typically yield high purity and are critical for subsequent biological testing.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the furan ring enhances its reactivity, which is crucial for interacting with microbial targets. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains.
Case Study:
A study conducted on derivatives of furan-containing compounds showed that substituents like morpholinosulfonyl groups significantly enhance antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Compounds similar to (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone have been investigated for their anti-inflammatory effects. The structural features allow them to modulate inflammatory pathways effectively.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | Structure Features | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Furan derivative | 25 | |
| Compound B | Piperidine-based | 30 | |
| Target Compound | Furan + Morpholino | 20 |
Pharmacological Insights
3. Potential Neuropharmacological Applications
The unique structure of this compound suggests potential applications in neuropharmacology, particularly in treating neurodegenerative diseases. Similar compounds have shown promise in modulating neurotransmitter systems.
Case Study:
Recent docking studies indicated that the compound could effectively bind to serotonin receptors, which are critical in mood regulation and anxiety disorders . This binding affinity suggests it could be developed into a therapeutic agent for conditions like depression or anxiety.
Synthesis and Development
The synthesis of this compound can be achieved through various methods, including multi-step organic reactions that ensure high purity and yield necessary for biological testing.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of piperidine/piperazine-based methanones, which are often explored for their bioactivity and physicochemical properties. Below is a comparative analysis with structurally related compounds from the literature:
Research Findings and Functional Implications
Electronic and Nonlinear Optical Properties
The target compound’s morpholinosulfonyl group likely enhances electron-withdrawing effects compared to methyl or trifluoromethyl substituents in analogs. Computational studies on related methanones (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) suggest that sulfonyl groups significantly increase dipole moments and polarizability, which could improve nonlinear optical (NLO) properties .
Bioactivity and Binding Interactions
While biological data for the target compound are unavailable, analogs like compound 21 and 22 demonstrate activity as serotonin receptor modulators. The thiophene and trifluoromethyl groups in these analogs contribute to hydrophobic interactions with receptor pockets, whereas the target compound’s furan-thioether and morpholinosulfonyl groups may favor interactions with polar residues or solvent-exposed regions .
Solubility and Metabolic Stability
The morpholinosulfonyl group is expected to improve aqueous solubility relative to trifluoromethylphenyl analogs. However, the furan ring may introduce metabolic liabilities (e.g., oxidative cleavage) compared to thiophene, which is more resistant to cytochrome P450-mediated degradation .
Q & A
Basic Research Questions
What are the standard synthetic routes for (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution between a furan-2-ylmethyl thiol and a bromomethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
- Step 2 : Coupling of the intermediate with 4-(morpholinosulfonyl)benzoyl chloride using a coupling agent like HATU or DCC in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is employed to isolate the final product .
Key challenges include minimizing side reactions at the thioether linkage and ensuring regioselectivity during coupling.
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the furan ring (δ 6.2–7.4 ppm), piperidine (δ 1.5–3.0 ppm), and morpholinosulfonyl group (δ 3.5–3.7 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~200 ppm) and sulfonyl (SO₂, ~110 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₉N₂O₄S₂: 485.16) .
- IR Spectroscopy : Detects C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1150–1250 cm⁻¹) .
What solubility profiles and formulation strategies are recommended for in vitro assays?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Pre-formulation studies suggest a solubility of ~2.5 mg/mL in DMSO .
- Formulation : For cellular assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media .
How is preliminary biological activity screened for this compound?
- Assay Design :
- Target-based : Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence or luminescence readouts .
- Cell-based : Cytotoxicity (MTT assay) or anti-inflammatory (NF-κB luciferase reporter) screening at 1–100 μM .
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO) .
Advanced Research Questions
How can reaction yields be optimized during the synthesis of the piperidine-thioether intermediate?
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) for improved reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
What structure-activity relationship (SAR) strategies are applicable to this compound?
- Modifications :
- Replace the furan-2-ylmethyl group with other heterocycles (thiophene, pyrrole) to assess impact on target binding .
- Vary the morpholinosulfonyl group to a piperazinyl or thiomorpholine sulfonamide to study solubility and potency .
- Assays : Compare IC₅₀ values across derivatives in enzyme inhibition assays to identify critical pharmacophores .
How can target identification be approached for this compound?
- Computational Methods :
- Molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Pharmacophore modeling to map electrostatic and hydrophobic interactions .
- Experimental Validation :
- Affinity chromatography using immobilized compound to pull down binding proteins from cell lysates .
- siRNA knockdown of predicted targets to confirm functional relevance in cellular assays .
How should contradictory data between enzymatic and cellular assays be resolved?
- Potential Causes :
- Poor membrane permeability (assess via PAMPA assay) .
- Off-target effects in cellular models (use CRISPR-edited cell lines for target validation) .
- Mitigation :
- Optimize logP via prodrug strategies (e.g., esterification of the morpholinosulfonyl group) .
- Perform transcriptomic profiling (RNA-seq) to identify compensatory pathways in cellular models .
What stability studies are required for long-term storage of this compound?
- Conditions :
- Accelerated stability testing (40°C/75% RH for 6 months) to monitor degradation via HPLC .
- Light sensitivity: Expose to UV-Vis light (300–800 nm) to detect photodegradation products .
- Formulation Adjustments : Lyophilize with cryoprotectants (trehalose) for aqueous stability .
How can computational modeling guide the design of analogs with improved pharmacokinetics?
- ADME Prediction :
- Use SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions .
- Adjust substituents (e.g., replace morpholinosulfonyl with a smaller sulfonamide) to reduce molecular weight and improve clearance .
- MD Simulations :
- Run 100-ns simulations to assess binding mode stability with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
